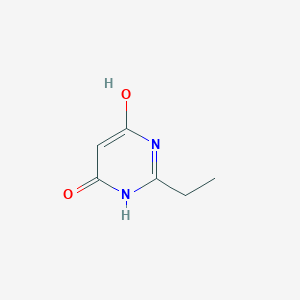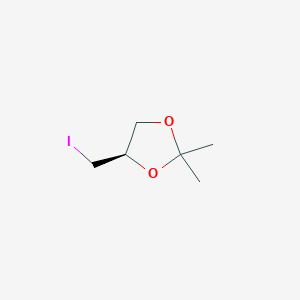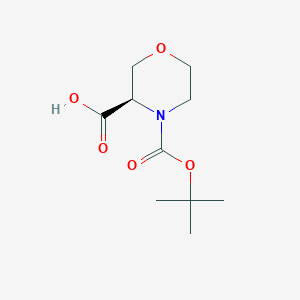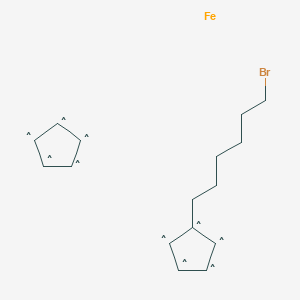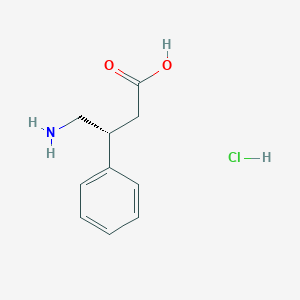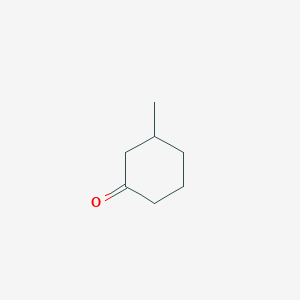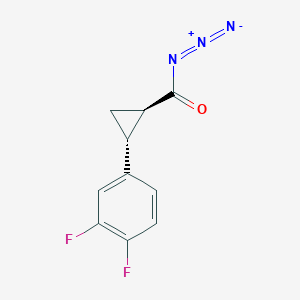
3-Fluorophenoxyacetonitrile
Descripción general
Descripción
3-Fluorophenoxyacetonitrile (3-FPAN) is an organofluorine compound that has been used in a variety of scientific research applications. It is a synthetic compound that is produced through a reaction between fluorobenzene and acetonitrile. 3-FPAN has been used extensively in the field of organic synthesis, as a reagent for the preparation of organofluorine compounds, and as a key intermediate in the synthesis of drugs and other compounds. In addition, 3-FPAN has been used in biochemical and physiological studies, as well as for the study of the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Drug Delivery and Diagnostic Applications
Fluorophore-based Materials for Medical Diagnostics and Treatment : The use of boron dipyrrin-based fluorophores (BODIPY) in medical diagnostics, antimicrobial activity, and the functionalization of drug micro- and nanocarriers for enhanced therapeutic efficiency highlights the potential for using specific fluorinated compounds in similar capacities. These developments suggest avenues for 3-Fluorophenoxyacetonitrile's potential incorporation into diagnostic or therapeutic agents due to its fluorinated nature, which could impact its interaction with biomolecules or enhance its properties as part of a drug delivery system (Marfin et al., 2017).
Radiative Decay Engineering (RDE) for Biophysical and Biomedical Applications : The manipulation of emission properties of fluorophores through RDE demonstrates the importance of fluorinated compounds in enhancing the efficiency of fluorescent markers used in medical diagnostics. This could indicate potential research interests in modifying compounds like this compound for specific biomedical applications, leveraging its fluorinated structure to adjust its photophysical properties for better diagnostic or therapeutic outcomes (Lakowicz, 2001).
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUJNOWOPRARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
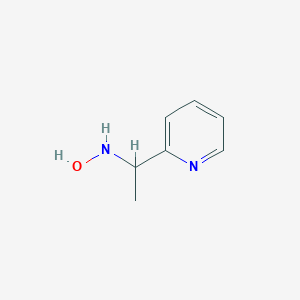
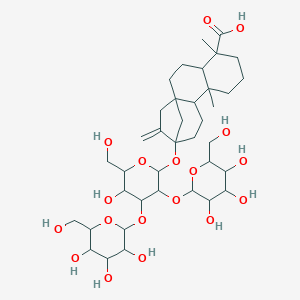

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)
